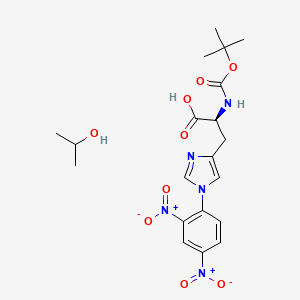

Boc-His(Dnp)-OH-IPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRDIHKQFOOJR-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of the Dinitrophenyl (Dnp) Group in Boc-His(Dnp)-OH: A Technical Guide for Peptide Synthesis

Abstract

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the histidine side-chain is a critical determinant of success. The unique chemical properties of histidine's imidazole ring present significant challenges, including a high propensity for racemization and susceptibility to side-chain acylation during peptide coupling. This in-depth technical guide elucidates the function of the 2,4-dinitrophenyl (Dnp) group in the context of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH), a key building block in Boc-based SPPS. We will explore the rationale behind its use, the mechanistic underpinnings of its protective function, and the established protocols for its application and subsequent removal.

The Challenge of Histidine in Peptide Synthesis

The imidazole side chain of histidine is a double-edged sword in peptide chemistry. Its ability to act as a general base or a nucleophile is often central to the biological activity of peptides. However, during synthesis, these same properties can lead to undesirable side reactions. The basicity of the imidazole ring can catalyze the epimerization of the activated amino acid, compromising the stereochemical purity of the final peptide.[1][2] Furthermore, the nucleophilic nitrogen of the imidazole ring is susceptible to acylation, leading to the formation of peptide by-products.[2][3] Therefore, effective protection of the histidine side chain is paramount to ensure the synthesis of high-purity peptides with the correct sequence and stereochemistry.[4]

The Dnp Group: A Robust Shield for the Imidazole Side Chain

The 2,4-dinitrophenyl (Dnp) group serves as a powerful protecting group for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis.[3][5] Its primary function is to suppress the basicity and nucleophilicity of the imidazole ring, thereby preventing the aforementioned side reactions.[3][4] The electron-withdrawing nature of the two nitro groups on the phenyl ring significantly reduces the electron density of the imidazole nitrogen, rendering it less prone to protonation and nucleophilic attack.[6]

Boc-His(Dnp)-OH is a widely utilized derivative in Boc SPPS.[7][8] The Dnp group is stable to the acidic conditions required for the removal of the N-terminal Boc group (typically 50% trifluoroacetic acid in dichloromethane), a crucial feature for orthogonal protection strategies in peptide synthesis.[7][9] This stability ensures that the histidine side chain remains protected throughout the iterative cycles of peptide chain elongation.

Synthesis of Boc-His(Dnp)-OH

The preparation of Boc-His(Dnp)-OH is a two-step process that begins with the protection of the α-amino group of L-histidine with a tert-butyloxycarbonyl (Boc) group. This is followed by the dinitrophenylation of the imidazole side chain.[10][11]

Experimental Protocol: Synthesis of Nα-Boc-L-histidine [10]

-

Dissolution: Suspend L-histidine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2-3 equivalents) to the suspension and stir until the L-histidine dissolves, maintaining a pH between 9 and 10.

-

Boc Protection: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in dioxane dropwise over 30-60 minutes, keeping the temperature below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. The aqueous solution is then washed, acidified, and the product is extracted.

Following the synthesis of Nα-Boc-L-histidine, the imidazole side chain is protected with the Dnp group.

Experimental Protocol: Synthesis of Boc-His(Dnp)-OH [10]

-

Reaction Setup: Dissolve Nα-Boc-L-histidine in a suitable solvent.

-

Dinitrophenylation: Add 1-fluoro-2,4-dinitrobenzene (FDNB) in the presence of a base.

-

Reaction and Work-up: The reaction is stirred until completion, followed by purification to yield Boc-His(Dnp)-OH.

Deprotection of the Dnp Group: A Thiolytic Cleavage

The removal of the Dnp group is a critical step that is typically performed on the solid support-bound peptide before the final cleavage from the resin.[5][6] This is achieved through a nucleophilic aromatic substitution (SNAr) reaction using a thiol-containing reagent, most commonly thiophenol.[6][7] The strong electron-withdrawing effect of the nitro groups makes the carbon atom of the phenyl ring attached to the imidazole nitrogen highly electrophilic and susceptible to nucleophilic attack by the thiophenolate anion.[6]

Sources

- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Boc-His(Dnp)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine Isopropylamine Salt (Boc-His(Dnp)-OH-IPA)

Introduction: Navigating the Challenges of Histidine Incorporation in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing histidine residues presents a unique set of challenges. The nucleophilic and basic nature of histidine's imidazole side chain makes it highly susceptible to side reactions, most notably racemization, which can compromise the stereochemical integrity and biological activity of the final peptide.[1] The strategic selection of a robust protecting group for the imidazole side chain is therefore a critical determinant of success in solid-phase peptide synthesis (SPPS).

This technical guide provides a comprehensive overview of Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine isopropylamine salt (Boc-His(Dnp)-OH-IPA), a key building block in Boc-based SPPS. We will delve into its chemical properties, the rationale behind its dual-protection strategy, and provide detailed, field-proven protocols for its application. This guide is designed to equip you with the technical knowledge and practical insights necessary to effectively utilize this reagent in the synthesis of high-purity, complex peptides.

Physicochemical Properties and Structure

This compound is a stable, crystalline solid, typically appearing as a light yellow powder.[2] The inclusion of isopropylamine (IPA) in its structure forms a stable salt, which enhances its handling and storage characteristics.

| Property | Value | Source(s) |

| CAS Number | 25024-53-7 | [3][4] |

| Molecular Formula | C17H19N5O8 · C3H8O | [3] |

| Molecular Weight | 481.5 g/mol | [3][5] |

| Appearance | Light yellow powder | [2] |

| Melting Point | 98-123 °C | [2] |

| Optical Rotation | [α]D20 = +56 ± 3.5° (c=1 in EtOAc) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [6] |

| Storage | Store at 0-8 °C, sealed in a dry environment. | [2] |

Chemical Structure

The structure of this compound is defined by three key functional components: the Nα-Boc protecting group, the Nim-Dnp protecting group, and the isopropylamine salt.

Caption: Functional components of this compound.

The Strategic Imperative of Dual Protection

The efficacy of this compound in peptide synthesis stems from its orthogonal protection scheme, where two distinct protecting groups, Boc and Dnp, are employed to mask different reactive sites on the histidine molecule.

The Nα-Boc Group: A Temporary Shield

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality of the histidine residue. In the context of Boc-SPPS, the Boc group is cleaved at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[7] This deprotection step exposes the free amine, which is then ready to form a peptide bond with the carboxyl group of the next incoming amino acid.

Caption: The iterative cycle of Boc-SPPS.

The Nim-Dnp Group: A Robust Guardian Against Side Reactions

The 2,4-dinitrophenyl (Dnp) group is a highly stable, electron-withdrawing group that protects the imidazole side chain of histidine.[8] Its primary function is to suppress the basicity of the imidazole ring, thereby preventing it from catalyzing the racemization of the activated histidine residue during coupling.[9] The Dnp group is stable to the acidic conditions used for Boc deprotection, ensuring that the histidine side chain remains protected throughout the synthesis.[10]

Without protection, the lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.[11] The electron-withdrawing Dnp group significantly reduces the electron density of the imidazole ring, rendering it a much weaker base and thus suppressing this racemization pathway.[12]

Caption: Dnp protection suppresses histidine racemization.

Experimental Protocols: A Practical Guide

The successful incorporation of Boc-His(Dnp)-OH into a growing peptide chain requires careful attention to the coupling and deprotection steps.

Coupling of Boc-His(Dnp)-OH

Standard coupling protocols for Boc-SPPS can be employed for Boc-His(Dnp)-OH. The choice of coupling reagent can influence the efficiency of the reaction and the potential for side reactions.

Protocol 1: DIC/HOBt Coupling

This is a widely used and cost-effective coupling method.

-

Resin Preparation: Following the deprotection and neutralization of the N-terminal amino group of the peptide-resin, suspend the resin in dichloromethane (DCM) (approximately 10 mL per gram of resin).

-

Amino Acid Activation: In a separate vessel, dissolve 5 equivalents of Boc-His(Dnp)-OH (relative to the resin substitution) in N,N-dimethylformamide (DMF) (minimum volume necessary). In another vessel, dissolve 5.5 equivalents of 1-hydroxybenzotriazole (HOBt) in DMF.

-

Coupling Reaction: Add the Boc-His(Dnp)-OH and HOBt solutions to the resin suspension. Add 5.5 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture.

-

Reaction Monitoring: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction progress using the ninhydrin (Kaiser) test. The reaction is typically complete within 1-2 hours.

-

Washing: Once the ninhydrin test is negative, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and methanol (3x).[9]

Protocol 2: HBTU/DIPEA Coupling

HBTU is a more efficient coupling reagent that can be beneficial for difficult couplings.

-

Resin Preparation: Use the deprotected and neutralized peptide-resin as described above.

-

Coupling Solution: In a separate vessel, dissolve 2.0 equivalents of Boc-His(Dnp)-OH in DMF (approximately 5 mL per gram of resin).

-

Activation and Coupling: Add the Boc-His(Dnp)-OH solution to the resin. Then, add 2.0 equivalents of a 1.0 M HBTU solution in DMF and 4.0 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Reaction and Monitoring: Mix for 10-60 minutes until the Kaiser test is negative.

-

Washing: Filter and wash the resin with DMF.[9]

Deprotection of the Dnp Group

The Dnp group is typically removed before the final cleavage of the peptide from the resin. This is achieved through thiolysis, using a nucleophile such as thiophenol.[10]

Protocol: Thiophenol-mediated Dnp Removal

-

Resin Suspension: Suspend the peptide-resin containing the His(Dnp) residue in DMF (approximately 10 mL per gram of resin).

-

Deprotection Cocktail: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.

-

Reaction: Shake the mixture at room temperature for approximately 90 minutes. The reaction mixture will typically turn a deep yellow or orange color due to the formation of Dnp-containing byproducts.[3]

-

Washing: Filter the resin and wash it thoroughly with DMF (2x), DCM (2x), and methanol (2x).

-

Drying: Dry the resin under vacuum to a constant weight.[8]

The deprotection of the Dnp group proceeds via a nucleophilic aromatic substitution reaction. The thiophenolate anion, generated in situ from thiophenol and a base (triethylamine), acts as a potent nucleophile. It attacks the electron-deficient aromatic ring of the Dnp group, leading to the displacement of the imidazole nitrogen and the formation of a stable thioether.

Caption: Thiolysis mechanism for Dnp group removal.

Applications in Drug Development and Research

The robust protection afforded by the Dnp group makes this compound a valuable reagent in the synthesis of complex therapeutic peptides where the stereochemical integrity of histidine is crucial for biological activity.

Synthesis of GnRH Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists are a class of therapeutic peptides used in the treatment of hormone-dependent cancers and in reproductive medicine.[13][14] Many of these antagonists contain histidine residues that are essential for their binding to the GnRH receptor and their subsequent biological activity. The use of Boc-His(Dnp)-OH in the synthesis of these analogues helps to ensure the production of a chirally pure and potent final product.[7]

Synthesis of Peptide YY (PYY) Analogues

Peptide YY (PYY) is a gut hormone that is being investigated as a potential therapeutic for obesity and type 2 diabetes.[15][16] The synthesis of PYY and its analogues, which often contain histidine, requires a reliable method for incorporating this residue without racemization. Boc-His(Dnp)-OH has been utilized in the synthesis of PYY analogues, demonstrating its utility in metabolic disease research.[17]

Comparative Analysis with Other Histidine Protecting Groups

While Boc-His(Dnp)-OH is a highly effective reagent, other protecting groups for the histidine side chain are also used in Boc-SPPS. The choice of protecting group often involves a trade-off between racemization suppression, ease of deprotection, and cost.[2]

| Protecting Group | Racemization Suppression | Deprotection Conditions | Key Considerations |

| Dnp | High | Thiophenol/base | Highly effective; requires an additional deprotection step; colored byproducts.[18] |

| Tos (Tosyl) | Moderate | HOBt, HF | Cost-effective; can be removed by HOBt during coupling, which can be a disadvantage.[2] |

| Bom (Benzyloxymethyl) | Very High | HF, catalytic transfer hydrogenation | Excellent racemization suppression; more expensive and can be difficult to prepare.[2] |

Conclusion: A Reliable Tool for Complex Peptide Synthesis

Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine isopropylamine salt is a cornerstone reagent for the incorporation of histidine in Boc-based solid-phase peptide synthesis. Its dual-protection strategy effectively addresses the inherent challenges of histidine chemistry, particularly the propensity for racemization. The robust, acid-stable Dnp group provides excellent protection for the imidazole side chain, while the acid-labile Boc group allows for the standard iterative process of Boc-SPPS.

By understanding the chemical principles behind this reagent and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently synthesize complex, histidine-containing peptides with high purity and stereochemical integrity. The successful application of this compound in the synthesis of therapeutic peptides such as GnRH antagonists and PYY analogues underscores its importance and reliability in advancing peptide-based drug discovery and development.

References

- Time in Kanpur, IN. (n.d.). Google Search.

- Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58–62.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]

- Yang, H., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1483–1494.

-

Aapptec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved January 19, 2026, from [Link]

-

Aapptec. (n.d.). Boc-D-His(Dnp)-OH IPA [204125-02-0]. Retrieved January 19, 2026, from [Link]

- Al-Karad, A. G., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.

- Christensen, M. V., et al. (2015). Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications. ACS Medicinal Chemistry Letters, 6(11), 1099–1104.

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026, from [Link]

-

Aapptec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved January 19, 2026, from [Link]

- Lee, Y.-S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Balasubramaniam, A., et al. (1990). Synthesis of Analogues of Peptide YY With Modified N-terminal Regions: Relationships of Amphiphilic Secondary Structures and Activity in Rat Vas Deferens. Biopolymers, 29(1), 61–67.

- Rajasekharan, A., et al. (2008). Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives. Journal of Medicinal Chemistry, 51(20), 6463–6472.

- Papanastasiou, A. D., et al. (2005). Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine. Journal of Peptide Research, 65(3), 362–369.

- Kim, D. J., et al. (2018). Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists. European Journal of Medicinal Chemistry, 145, 413–424.

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 19, 2026, from [Link]

- Guo, Z., et al. (2006). Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. Journal of Medicinal Chemistry, 49(12), 3653–3660.

- Kuno, N., et al. (1990). Solution synthesis of human peptide YY (hPYY). Chemical & Pharmaceutical Bulletin, 38(6), 1731–1734.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). Retrieved January 19, 2026, from [Link]

-

RayBiotech. (n.d.). Boc-His(Dnp)-OH. Retrieved January 19, 2026, from [Link]

- Jiang, G., et al. (2001). GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6. Journal of Medicinal Chemistry, 44(3), 453–467.

- Li, S., et al. (2023). Evolution of peptide YY analogs for the management of type 2 diabetes and obesity. Bioorganic Chemistry, 140, 106808.

-

Lenetix. (n.d.). Boc-His(Dnp)-OH. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Boc-His(Boc)-OH. Retrieved January 19, 2026, from [Link]

-

CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved January 19, 2026, from [Link]

- Bocquelet, C., et al. (2024). Boosting 1H and 13C NMR signals by orders of magnitude on a bench. Proceedings of the National Academy of Sciences, 121(49), e2409581121.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]

- 7. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolution of peptide YY analogs for the management of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solution synthesis of human peptide YY (hPYY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Boc-His(Dnp)-OH-IPA: Properties, Application, and Strategic Considerations in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly supplied as an isopropanol adduct (Boc-His(Dnp)-OH-IPA), is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The unique challenges presented by the histidine side chain—namely its nucleophilicity and propensity for racemization—necessitate robust protection. The 2,4-dinitrophenyl (Dnp) group offers a steadfast solution, providing exceptional stability under the acidic conditions of Boc-SPPS and allowing for orthogonal removal. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, strategic application in peptide synthesis, and in-depth experimental protocols for its use.

Introduction: The Histidine Challenge in Peptide Synthesis

The imidazole side chain of histidine is a double-edged sword in peptide chemistry. Its ability to act as a general base and a nucleophile is often crucial for the biological activity of peptides. However, during synthesis, these same properties can lead to undesirable side reactions. The unprotected imidazole ring can be acylated, and more critically, it can catalyze the racemization of the activated histidine residue, compromising the stereochemical integrity of the final peptide. Therefore, effective protection of the imidazole side chain is paramount for the successful synthesis of histidine-containing peptides.

Boc-His(Dnp)-OH provides a dual-protection scheme. The acid-labile tert-butyloxycarbonyl (Boc) group temporarily protects the α-amino group, while the 2,4-dinitrophenyl (Dnp) group provides robust, semi-permanent protection for the imidazole side chain. The electron-withdrawing nature of the Dnp group significantly attenuates the basicity and nucleophilicity of the imidazole ring, effectively preventing both side-chain acylation and racemization during coupling.

Physicochemical Properties and the Role of the Isopropanol Adduct

Boc-His(Dnp)-OH is frequently supplied as a stable isopropanol (IPA) solvate, which enhances its stability and handling characteristics. The presence of IPA can contribute to a more stable crystalline lattice, potentially increasing the shelf-life and preventing degradation of this high-energy compound.

| Property | Value (for Boc-His(Dnp)-OH) | Value (for this compound) |

| CAS Number | 25024-53-7[1][2] | 25024-53-7[3][4] |

| Molecular Formula | C₁₇H₁₉N₅O₈[2] | C₁₇H₁₉N₅O₈ · C₃H₈O[3][4] |

| Molecular Weight | 421.36 g/mol | 481.5 g/mol [3][4] |

| Appearance | Yellow solid[1] | Light yellow powder[3] |

| Melting Point | 98-100 °C (decomposes)[1] | 98-123 °C[3] |

| Optical Rotation | [α]20/D +61±3° (c=1% in ethyl acetate) | [α]D20 = 56 ± 3.5 ° (c=1 in EtOAc)[3] |

| Storage | Store at -20°C[5] | Store at 0-8 °C[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[1] | Information not explicitly available, but expected to be soluble in common organic solvents used in peptide synthesis like DMF and DCM. |

Strategic Considerations: The Dnp Group in Context

The choice of a protecting group for the histidine side chain in Boc-SPPS is a critical decision that impacts the overall success of the synthesis. The Dnp group is one of several options, each with its own set of advantages and disadvantages.

| Protecting Group | Advantages | Disadvantages | Cleavage Condition |

| Dnp (2,4-dinitrophenyl) | - Excellent at preventing racemization.[6] - Stable to strong acids (HF, TFMSA). - Orthogonal to Boc and most benzyl-based side-chain protecting groups. | - Requires a separate deprotection step with a noxious reagent (thiophenol). - Deprotection byproducts are highly colored, requiring extensive washing.[7] | Thiolysis (e.g., 20% thiophenol in DMF). |

| Tos (Tosyl) | - Can be cleaved during the final HF cleavage. | - Less effective at preventing racemization compared to Dnp and Bom. - Can be prematurely cleaved by HOBt, which is often used as a coupling additive.[6] | Strong acid (HF) or HOBt. |

| Bom (Benzyloxymethyl) | - Very effective at suppressing racemization.[6] | - More expensive due to a more complex synthesis. - Cleavage releases formaldehyde, which can lead to side reactions if not properly scavenged. | Strong acid (HF, TFMSA) or hydrogenolysis. |

The Dnp group is particularly advantageous for the synthesis of long peptides where the cumulative risk of racemization at the histidine residue is high.[6] Its stability to the repetitive acid treatments for Boc group removal ensures the integrity of the imidazole side chain throughout the synthesis.

Experimental Protocols

Incorporation of Boc-His(Dnp)-OH into a Peptide Sequence

This protocol describes a standard coupling procedure using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents are commonly used in Boc-SPPS to facilitate amide bond formation while minimizing racemization.[8][9][10]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (for neutralization, if needed)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes) and wash again with DMF (3x).

-

Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DCC (as a solution in DCM or DMF) and allow the mixture to pre-activate for 10-15 minutes at 0°C.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test indicates complete coupling.

-

Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Caption: Workflow for the incorporation of Boc-His(Dnp)-OH in Boc-SPPS.

Deprotection of the Dnp Group

The Dnp group is stable to the acidic conditions used for Boc removal and final cleavage from the resin (e.g., HF). Therefore, it must be removed in a separate, orthogonal step prior to cleavage. This is typically achieved by thiolysis.

Materials:

-

His(Dnp)-containing peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection Cocktail: Prepare a solution of 20% thiophenol in DMF.

-

Thiolysis: Treat the resin with the thiophenol solution. Agitate the mixture at room temperature for 1-2 hours. The solution will typically turn a deep yellow or orange color.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-10x) until the washings are colorless to remove the Dnp-thiol adducts and excess thiophenol. Follow with washes of DCM (3x) and methanol (3x).

-

Drying: Dry the resin under vacuum. The peptide-resin is now ready for final cleavage.

Caption: Workflow for the removal of the Dnp protecting group from histidine.

Safety and Handling

This compound: This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Thiophenol: Thiophenol is a hazardous substance and requires stringent safety precautions.

-

Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin.[1]

-

Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.[1]

-

Odor: It has an extremely unpleasant and persistent odor.

-

Handling: Always handle thiophenol in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Waste Disposal: Dispose of thiophenol and any contaminated materials as hazardous waste according to institutional and local regulations.

Conclusion

This compound is an invaluable reagent for the synthesis of complex, histidine-containing peptides using the Boc-SPPS strategy. The Dnp group provides robust and reliable protection against racemization and side-chain reactions, ensuring the synthesis of high-purity peptides. While the use of thiophenol for deprotection requires careful handling, the benefits of the Dnp group in challenging syntheses often outweigh this consideration. By understanding the chemical principles and following the detailed protocols outlined in this guide, researchers can effectively leverage this compound to advance their work in drug discovery and development.

References

-

Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]

-

RayBiotech. Boc-His(Dnp)-OH. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

Lenetix. Boc-His(Dnp)-OH. [Link]

-

Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]

Sources

- 1. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]

- 2. raybiotech.com [raybiotech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. Boc-His(Dnp)-OH | Lenetix [lenetix.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. merckmillipore.com [merckmillipore.com]

Understanding the role of Boc and Dnp protecting groups in SPPS

An In-depth Technical Guide to the Roles of Boc and Dnp Protecting Groups in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and small protein manufacturing for research, diagnostics, and therapeutics. The success of this stepwise chemical process hinges on a meticulously planned protecting group strategy to prevent unwanted side reactions and ensure the correct amino acid sequence. This guide provides a detailed examination of two critical protecting groups: the tert-butyloxycarbonyl (Boc) group, a foundational tool for temporary α-amino protection, and the 2,4-dinitrophenyl (Dnp) group, a specialized, orthogonal protecting group for amino acid side chains. We will explore the underlying chemistry, mechanistic principles, and strategic applications of both groups, offering field-proven insights for researchers, scientists, and drug development professionals. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Imperative for Protecting Groups in SPPS

The synthesis of a peptide is a controlled process of forming amide (peptide) bonds between amino acids in a predefined sequence.[1][2] Amino acids, however, are bifunctional molecules, possessing at least one amine (N-terminus) and one carboxylic acid (C-terminus) group. Many also have reactive side chains. Without protection, attempts to couple two amino acids would result in a chaotic mixture of polymers and side products.[2][3]

Protecting groups act as temporary shields for these reactive moieties, directing the reaction to form only the desired peptide bond.[1][4] The core of any SPPS strategy lies in the concept of orthogonality . An orthogonal protection scheme allows for the selective removal of one type of protecting group under specific conditions, while all other protecting groups remain completely intact.[3][5][6][7] This principle is fundamental to the stepwise elongation of the peptide chain on a solid support.

Two dominant orthogonal strategies have defined the field: the Boc/Bzl strategy and the Fmoc/tBu strategy.[8][9] This guide focuses on the former, exploring the roles of the acid-labile Boc group and the thiolysis-labile Dnp group within this chemical framework.

The Boc Protecting Group: A Pillar of Modern SPPS

The tert-butyloxycarbonyl (Boc) group was central to the initial development and popularization of SPPS by R.B. Merrifield.[9] It serves as a temporary protecting group for the α-amino group of the incoming amino acid.

Chemistry and the Boc/Bzl Strategy

The Boc group is an acid-labile protecting group, stable to basic and neutral conditions but readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[1][10] In the classic Boc/Bzl (benzyl) strategy, the temporary Nα-Boc group is removed at each cycle, while more permanent benzyl-based groups protect the amino acid side chains. These side-chain protectors require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[5][8]

This system is considered "quasi-orthogonal" because both Boc and Bzl groups are cleaved by acid; however, the significant difference in acid strength required for their removal (TFA for Boc, HF for Bzl) allows for practical, selective deprotection.[3]

The Boc-SPPS Synthetic Cycle

The synthesis of a peptide using Boc chemistry follows a precise, iterative cycle. The initial C-terminal amino acid is first anchored to a solid support (resin), and the cycle proceeds to add subsequent amino acids.

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10]

-

Neutralization: The resulting ammonium trifluoroacetate salt must be neutralized to the free amine to enable the next coupling reaction. This is typically achieved with a hindered base like diisopropylethylamine (DIEA).[5]

-

Coupling: The next incoming Boc-protected amino acid is activated (e.g., with DCC, HBTU) and added to the resin, where it couples to the newly freed N-terminus of the growing peptide chain.[5]

Boc Deprotection Mechanism and the Role of Scavengers

The acid-catalyzed removal of the Boc group proceeds via protonation of the carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates.[10]

This tert-butyl cation is a potent electrophile that can irreversibly modify sensitive amino acid side chains, particularly Tryptophan (Trp) and Methionine (Met), through alkylation.[1][5] To prevent these side reactions, scavengers such as thioanisole or dithiothreitol (DTT) are included in the deprotection and final cleavage cocktails to trap the carbocations.[5]

The Dnp Protecting Group: A Tool for Orthogonal Side-Chain Control

The 2,4-dinitrophenyl (Dnp) group is a specialized protecting group employed for the side chains of specific amino acids, most notably Histidine (His) and occasionally Tyrosine (Tyr).[11][12] It is particularly valuable within the Boc/Bzl strategy due to its unique cleavage condition, which introduces an additional layer of orthogonality.

Role and Chemistry of Dnp Protection

The imidazole ring of the Histidine side chain is problematic in SPPS. Its basic nature can interfere with coupling reactions and catalyze racemization.[13] The Dnp group is attached to the imidazole ring, effectively masking its basicity and preventing these side reactions.[11][13]

Crucially, the Dnp group is stable to the acidic conditions used for Boc removal (TFA) and the strong acid used for final cleavage (HF).[13][14] Instead, it is removed under mild nucleophilic conditions, specifically through thiolysis .[12][15]

Dnp Deprotection via Thiolysis

The removal of the Dnp group is typically achieved by treating the peptide-resin with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[12][15] This process is completely orthogonal to the acid-based deprotection of Boc and Bzl groups.

This unique orthogonality is highly advantageous. For instance, it allows for the deprotection of the His(Dnp) side chain while the peptide is still attached to the resin and all other protecting groups (Nα-Boc and Bzl-based side-chain groups) remain in place.[11] This enables selective modification of the histidine residue, such as labeling or cyclization, before the final peptide is cleaved from the support.

Comparative Analysis and Strategic Application

The choice between the Boc and Fmoc strategies is a critical decision in peptide synthesis, each with distinct advantages.[9][]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA)[8][9] | Base (e.g., 20% Piperidine in DMF)[8][] |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[4][8] | Moderate Acid (e.g., 95% TFA)[4][8] |

| Key Advantage | Robust, less prone to aggregation for certain difficult sequences.[8][17] | Milder overall conditions, avoids use of hazardous HF.[8][] |

| Key Disadvantage | Requires hazardous strong acids (HF) and specialized equipment.[17] | Base-labile Fmoc group can lead to side reactions like diketopiperazine formation.[18] |

The Boc/Dnp combination is particularly powerful for:

-

Synthesis of Protected Peptide Fragments: The Dnp group can be removed, and the peptide can be cleaved from specialized resins while other side-chain groups remain, creating a fully protected segment for subsequent fragment condensation.[11]

-

Preventing Histidine-Related Side Reactions: The Dnp group effectively suppresses racemization and other side reactions associated with the histidine imidazole ring.[13]

-

Complex Peptide Modifications: The orthogonal nature of Dnp removal allows for selective, on-resin manipulation of histidine residues.

Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific peptide sequence and available instrumentation.

Protocol for a Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition for a 1g scale synthesis.

-

Resin Swelling: Swell 1g of Boc-AA-Resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add 10 mL of 50% TFA in DCM.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Add another 10 mL of 50% TFA in DCM.

-

Agitate for 20-30 minutes.[10]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 x 10 mL).

-

Wash with isopropanol (IPA) (2 x 10 mL).

-

Wash with DCM (3 x 10 mL).

-

-

Neutralization:

-

Add 10 mL of 10% DIEA in DCM.

-

Agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.[19]

-

-

Washing:

-

Wash the resin with DCM (5 x 10 mL) to remove all traces of DIEA.

-

-

Coupling:

-

In a separate vessel, dissolve the next Boc-amino acid (3 equivalents) and an activating agent like HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours. (Monitor coupling completion with a Kaiser test).

-

-

Final Wash:

-

Drain the coupling solution.

-

Wash the resin with DCM (3 x 10 mL).

-

The resin is now ready for the next cycle.

-

Protocol for On-Resin Removal of the Dnp Group

This protocol is for the selective deprotection of a His(Dnp) residue.

-

Resin Preparation: Swell the peptide-resin (1g) containing the His(Dnp) residue in N,N-Dimethylformamide (DMF).

-

Deprotection Cocktail:

-

Reaction:

-

Agitate the mixture at room temperature for 90 minutes.[15]

-

-

Washing:

-

Filter the resin.

-

Wash thoroughly with DMF (3 x 10 mL).

-

Wash with DCM (3 x 10 mL).

-

Wash with Methanol (2 x 10 mL).[15]

-

-

Drying: Dry the resin under vacuum. The histidine side chain is now deprotected and available for further modification or subsequent final cleavage of the peptide.

Conclusion

The Boc protecting group, as the foundation of one of the two major SPPS strategies, remains a robust and powerful tool, especially for the synthesis of long or aggregation-prone peptides.[8][17] Its chemistry, centered around controlled acid-lability, dictates a specific workflow that has been refined over decades to produce high-quality synthetic peptides. The Dnp group serves as a critical auxiliary tool within this framework, providing an essential layer of orthogonal control for the problematic histidine side chain. Its unique thiolysis-based cleavage allows for advanced synthetic strategies, including the on-resin modification of peptides and the synthesis of protected fragments. A thorough understanding of the mechanisms, advantages, and potential pitfalls of both the Boc and Dnp protecting groups is essential for any scientist aiming to leverage the full power of solid-phase peptide synthesis in research and drug development.

References

-

Vertex AI Search Result[11]

-

Vertex AI Search Result[5]

-

Vertex AI Search Result[12]

-

Vertex AI Search Result[20]

-

Vertex AI Search Result[10]

-

Vertex AI Search Result[1]

-

Vertex AI Search Result[21]

-

Vertex AI Search Result[6]

-

Vertex AI Search Result[8]

-

Vertex AI Search Result[7]

-

Vertex AI Search Result[9]

-

Vertex AI Search Result[19]

-

Vertex AI Search Result[3]

-

Vertex AI Search Result[]

-

Vertex AI Search Result[2]

-

Vertex AI Search Result[22]

-

Vertex AI Search Result[17]

-

Vertex AI Search Result[23]

-

Vertex AI Search Result[24]

-

Vertex AI Search Result[18]

-

Vertex AI Search Result[25]

-

Vertex AI Search Result[13]

-

Vertex AI Search Result[14]

-

Vertex AI Search Result[26]

-

Vertex AI Search Result[27]

-

Vertex AI Search Result[15]

-

Vertex AI Search Result[28]

-

Vertex AI Search Result[29]

-

Vertex AI Search Result[30]

-

Vertex AI Search Result[31]

-

Vertex AI Search Result[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. biosynth.com [biosynth.com]

- 4. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. chempep.com [chempep.com]

- 20. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. total-synthesis.com [total-synthesis.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 24. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 25. researchgate.net [researchgate.net]

- 26. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 27. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. peptide.com [peptide.com]

- 30. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 31. pubs.acs.org [pubs.acs.org]

The Solubility Profile of Boc-His(Dnp)-OH-IPA: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine isopropanol solvate (Boc-His(Dnp)-OH-IPA). Aimed at researchers, scientists, and professionals in drug development and peptide synthesis, this document delves into the qualitative and quantitative solubility of this critical raw material in dimethylformamide (DMF) and other pertinent organic solvents. Beyond presenting empirical data, this guide elucidates the physicochemical principles governing its solubility, offers a detailed, field-proven protocol for solubility determination, and provides a logical framework for troubleshooting and optimizing dissolution processes.

Introduction: The Significance of Boc-His(Dnp)-OH in Peptide Synthesis

Boc-His(Dnp)-OH is a crucial protected amino acid derivative utilized in Boc-chemistry solid-phase peptide synthesis (SPPS).[1][2][3] The tert-butyloxycarbonyl (Boc) group on the alpha-amino function provides temporary protection, while the 2,4-dinitrophenyl (Dnp) group offers robust, acid-stable protection for the imidazole side chain of histidine.[1][3] This dual-protection scheme is instrumental in preventing undesirable side reactions during peptide chain elongation. The commercially available form is often an isopropanol (IPA) solvate, which contributes to the stability and handling characteristics of the compound.[3][4]

A thorough understanding of the solubility of this compound is paramount for its effective use. Inadequate dissolution can lead to inaccurate concentration calculations, incomplete reactions, and challenges in purification, ultimately compromising the yield and purity of the final peptide. This guide aims to provide a detailed understanding of its solubility to mitigate these risks.

Physicochemical Properties Influencing Solubility

The solubility of this compound is a function of its molecular structure, including the contributions of the Boc group, the histidine backbone, the Dnp protecting group, and the incorporated isopropanol molecule.

-

The Dinitrophenyl (Dnp) Group: The Dnp group is a strong electron-withdrawing group, which significantly impacts the molecule's polarity.[5] This group's aromatic nature and nitro substituents contribute to its relatively low polarity, influencing its solubility in organic solvents.

-

The Boc Protecting Group: The bulky tert-butyl group of the Boc moiety adds a significant non-polar character to the molecule, generally increasing its solubility in less polar organic solvents.

-

The Histidine Core: The inherent polarity of the amino acid backbone and the imidazole ring of histidine contributes to its solubility in more polar solvents.

-

Isopropanol Solvate: The presence of isopropanol in the crystal lattice can affect the intermolecular forces within the solid state, which in turn can influence the energy required for dissolution. Isopropanol itself is a polar protic solvent.[6]

The interplay of these structural features results in a molecule with moderate overall polarity, predicting good solubility in a range of polar aprotic solvents commonly used in peptide synthesis.

Solubility Profile of this compound

Based on available data from chemical suppliers and scientific literature, the solubility of this compound has been characterized in several common organic solvents.

| Solvent | Chemical Class | Qualitative Solubility | Semi-Quantitative/Quantitative Data | Citation(s) |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | "Clear soluble" at 1 mmole in 2 mL (~240 mg/mL for the IPA solvate) | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | ≥42.1 mg/mL | [7] |

| Chloroform (CHCl₃) | Non-polar | Soluble | Data not available | [7] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Data not available | [7] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Data not available | [7] |

| Acetone | Polar Aprotic | Soluble | Data not available | [7] |

| Water | Polar Protic | Slightly Soluble | Data not available | [7] |

Expert Insights: The high solubility in DMF is a key advantage for its application in SPPS, as DMF is a standard solvent for this technique. The observed solubility in DMSO also provides a viable alternative. The slight solubility in water is expected, given the predominantly organic and non-polar nature of the protecting groups.

Experimental Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible results in the laboratory, a robust protocol for determining the thermodynamic (equilibrium) solubility is essential. The following shake-flask method is a gold standard in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMF, analytical grade)

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a tared vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the exact weight of the compound added.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

For more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Inject the filtered sample (appropriately diluted if necessary) into the HPLC.

-

Determine the concentration of the saturated solution by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration determined from the HPLC analysis, expressed in units such as mg/mL or molarity.

-

Factors Affecting Experimental Solubility and Troubleshooting

Several factors can influence the observed solubility of this compound, and understanding these can aid in troubleshooting dissolution issues.

-

Solvent Quality: The purity and water content of the solvent can significantly impact solubility. For instance, aged DMF can contain dimethylamine and formic acid, which may alter its solvating properties.[8] Always use high-purity, anhydrous solvents for consistent results.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. If dissolution is slow, gentle warming and sonication can be employed, but care should be taken to avoid degradation of the compound.[8]

-

Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often refers to the point at which a compound precipitates when added from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. Thermodynamic solubility, as described in the protocol above, represents the true equilibrium state.

-

Physical Form: The crystalline form (polymorphism) and particle size of the solid can affect the rate of dissolution, though not the equilibrium solubility.

Troubleshooting Workflow for Dissolution Issues

Caption: A logical workflow for troubleshooting incomplete dissolution of this compound.

Conclusion

This compound exhibits favorable solubility in polar aprotic solvents that are central to solid-phase peptide synthesis, particularly DMF and DMSO. A comprehensive understanding of its solubility profile, coupled with robust experimental techniques for its determination, is critical for the successful and efficient synthesis of high-quality peptides. The information and protocols presented in this guide provide researchers with the necessary tools to confidently handle this important reagent, troubleshoot potential dissolution challenges, and ultimately enhance the reliability and reproducibility of their synthetic workflows.

References

-

Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-His(DNP)-OH.

-

Sigma-Aldrich. Boc-His(Dnp)-OH isopropanol Novabiochem®.

-

ChemicalBook. BOC-HIS(DNP)-OH | 25024-53-7.

-

Aapptec Peptides. Boc-D-His(Dnp)-OH IPA [204125-02-0].

-

Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7].

-

Sigma-Aldrich. Boc-His(Dnp)-OH isopropanol Novabiochem®.

-

ChemicalBook. N-Boc-L-Histidine CAS#: 17791-52-5.

-

Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7].

-

MedChemExpress. N-tert-Butyloxycarbonyl-L-histidine.

-

Grokipedia. Dinitrophenyl.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Benchchem. Technical Support Center: Boc-D-His(DNP)-OH.

-

ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography.

-

ACS Publications. Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids.

-

Chemistry Steps. Solubility of Organic Compounds.

-

RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.

-

Quora. Organic Chemistry: When would one use isopropanol as a solvent rather than water?

-

PubMed. The immunogenicity of dinitrophenyl amino acids.

-

Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.

-

PubMed. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.

-

ResearchGate. Solubility selectivity of DMF and IPA to AN and CAR.

-

Anxin Chemistry Co.,Ltd. isopropanol solubility.

-

Scientific Reports. Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol.

-

ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.

-

AIChE Proceedings. (673d) Predicting the Solubility of Amino-Acid Mixtures with the SAFT-? Mie Group-Contribution Method.

-

ResearchGate. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.

-

Wikipedia. 2,4-Dinitrophenol.

-

Sigma-Aldrich. Boc-His(Dnp)-OH ≥98.0% (TLC).

Sources

- 1. Boc-His(Dnp)-OH isopropanol Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 2. Boc-His(Dnp)-OH isopropanol Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. grokipedia.com [grokipedia.com]

- 6. quora.com [quora.com]

- 7. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Guide to the Orthogonal Stability of Boc-His(Dnp)-OH-IPA: A Strategic Asset in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Taming the Chameleon of Amino Acids

In the intricate world of solid-phase peptide synthesis (SPPS), histidine stands out as a uniquely challenging residue. Its imidazole side chain, with a pKa near physiological pH, is a nucleophilic and basic center that can catalyze racemization of the activated amino acid and lead to undesirable side reactions such as acylation.[1][2][3] For decades, the successful incorporation of histidine into complex peptides has hinged on the strategic selection of protecting groups.

This guide provides a deep dive into the chemical stability and strategic application of Nα-tert-butyloxycarbonyl-Nim-(2,4-dinitrophenyl)-L-histidine, commonly supplied as its isopropanol solvate (Boc-His(Dnp)-OH-IPA). We will move beyond simple protocols to explore the mechanistic underpinnings of its stability profile, providing field-proven insights into why this reagent remains a cornerstone of the Boc/Bzl protection strategy. The core of its utility lies in a powerful orthogonality: the acid-labile Nα-Boc group and the nucleophile-labile Nim-Dnp group, a duality that offers precise control throughout the synthetic process.

Part 1: The Acidic Environment – A Test of the Imidazole Shield

The fundamental rhythm of Boc-based SPPS is the repetitive cycle of Nα-deprotection using a moderately strong acid. This step is the first and most frequent chemical challenge our protected histidine will face.

The Inherent Lability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is designed for acid-mediated removal. The mechanism proceeds through protonation of the carbonyl oxygen, followed by a heterolytic cleavage that generates the highly stable tert-butyl carbocation, carbon dioxide, and the free amine.[4][5] This reaction is typically driven to completion within minutes at room temperature using reagents like trifluoroacetic acid (TFA).

Caption: Acid-catalyzed cleavage of the Nα-Boc group.

The Resilience of the Dnp Group to Acid

Herein lies the brilliance of the Boc-His(Dnp)-OH strategy. The 2,4-dinitrophenyl (Dnp) group is exceptionally stable under the acidic conditions required for Boc removal.[6][7] This stability is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups on the phenyl ring. These groups significantly reduce the electron density of the imidazole ring to which the Dnp is attached, effectively deactivating it against electrophilic attack or protonation that might otherwise lead to cleavage. The Dnp group acts as a robust shield for the imidazole side chain throughout the entire peptide chain elongation process.

| Protecting Group | Reagent Condition | Stability | Rationale |

| Nα-Boc | 25-50% TFA in DCM, 15-30 min | Labile | Forms a stable tert-butyl carbocation intermediate.[8] |

| Nim-Dnp | 25-50% TFA in DCM, 15-30 min | Stable | Electron-withdrawing nitro groups deactivate the ring system.[7] |

| Nim-Dnp | Strong Acids (e.g., HF, TFMSA) | Stable | The Dnp group is also resistant to the strong acids used in final cleavage.[6] |

Experimental Protocol: Validation of Acid Stability

This protocol serves to confirm the selective deprotection of the Boc group while the Dnp group remains intact.

-

Preparation: Dissolve 10 mg of this compound in 1 mL of Dichloromethane (DCM).

-

Initial Analysis: Inject a 5 µL aliquot onto a C18 reverse-phase HPLC column to obtain a reference chromatogram of the starting material.

-

Reaction: Add 1 mL of 50% Trifluoroacetic Acid (TFA) in DCM to the solution. Allow the reaction to proceed for 30 minutes at room temperature.

-

Work-up: Evaporate the TFA and DCM under a stream of nitrogen. Re-dissolve the residue in 1 mL of 50% Acetonitrile/Water.

-

Final Analysis: Inject a 5 µL aliquot onto the HPLC.

-

Verification: Compare the chromatograms. The peak corresponding to the starting material should be completely absent, replaced by a new, more polar peak corresponding to H-His(Dnp)-OH. The presence of the Dnp group can be confirmed by UV detection at a characteristic wavelength (e.g., ~360 nm).

Part 2: The Basic & Nucleophilic Environment – A Test of the α-Amine Shield

While the Boc group is impervious to bases, the Dnp group is specifically designed to be removed by nucleophiles, often under neutral or mildly basic conditions. This orthogonality is the key to its strategic value.

The Robust Nature of the Boc Group

The Boc group, as a carbamate, is highly resistant to basic hydrolysis and a wide range of nucleophiles.[4] The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack. This ensures the Nα-terminus remains protected during Dnp group removal or any other base-labile side-chain manipulations.

The Calculated Lability of the Dnp Group

The same electron-withdrawing nitro groups that render the Dnp group stable to acid also make the phenyl ring highly electron-deficient. This activates the ring towards nucleophilic aromatic substitution. Thiolates, generated from thiols like thiophenol or 2-mercaptoethanol, are potent nucleophiles that readily attack the carbon atom bearing the imidazole substituent, leading to the cleavage of the C-N bond and liberation of the free imidazole.[9][10][11] This reaction is typically fast and clean.

| Protecting Group | Reagent Condition | Stability | Rationale |

| Nα-Boc | 1 M Thiophenol in DMF, 1-2 hours | Stable | Carbamate is resistant to nucleophilic attack. [12] |

| Nim-Dnp | 1 M Thiophenol in DMF, 1-2 hours | Labile | Electron-deficient ring is susceptible to nucleophilic aromatic substitution. [7][10] |

| Nim-Dnp | 20% Piperidine in DMF, 1 hour | Partially Labile | Piperidine is a strong enough nucleophile to cause significant cleavage. [9] |

A Critical Note for Advanced Synthesis: It has been demonstrated that the Dnp group can be partially or fully cleaved by the 20% piperidine in DMF solution commonly used for Fmoc-group removal. [9]This is a crucial consideration for scientists designing hybrid Boc/Fmoc strategies, as unintended deprotection of the histidine side chain could occur.

Experimental Protocol: Validation of Nucleophilic Lability

This protocol validates the selective removal of the Dnp group under standard thiolysis conditions.

-

Preparation: Suspend 1 g of the fully assembled peptide-resin containing a His(Dnp) residue in 10 mL of Dimethylformamide (DMF).

-

Reagent Addition: Add 2 mL of thiophenol. (Note: Some protocols include a mild base like triethylamine, but thiophenol is often sufficient). [10]3. Reaction: Shake the mixture at room temperature for 90 minutes. The solution will typically develop a deep yellow or orange color as the Dnp-thioether byproduct is formed. [7]4. Washing: Filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all colored byproducts.

-

Verification: A small sample of the resin can be cleaved (e.g., with TFA) and analyzed by HPLC-MS to confirm the mass of the peptide now corresponds to that of the peptide with a free histidine side chain.

Part 3: The Integrated Synthetic Workflow

The true value of Boc-His(Dnp)-OH is realized when its orthogonal stability is leveraged in a multi-step synthesis. The Dnp group is typically removed from the fully assembled peptide while it is still attached to the solid support, and before the final strong-acid cleavage step.

The Strategic Advantage: This workflow allows the highly colored Dnp byproducts to be washed away from the resin-bound peptide. [7]This significantly simplifies the subsequent purification of the crude peptide after cleavage, as a major chromophoric impurity has already been eliminated.

Caption: Integrated workflow for using Boc-His(Dnp)-OH in SPPS.

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated chemical tool engineered for control and purity in peptide synthesis. Its stability profile is a case study in orthogonal protection strategy:

-

Under Acidic Conditions: The Nα-Boc group is selectively and cleanly removed, while the Nim-Dnp group remains steadfast, reliably protecting the imidazole side chain from side reactions during peptide elongation.

-

Under Basic/Nucleophilic Conditions: The Nα-Boc group remains intact, while the Nim-Dnp group is efficiently cleaved by thiolysis, allowing for its removal at a strategic point before final cleavage.

This predictable and reliable behavior empowers researchers to tackle the synthesis of complex, histidine-containing peptides with a high degree of confidence, minimizing side reactions and simplifying final purification. Understanding the causality behind its stability is paramount to leveraging its full potential in the development of next-generation peptide therapeutics and research tools.

References

-

Garay, H., et al. (1995). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions. Biotecnología Aplicada. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides. [Link]

-

Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Aapptec Peptides. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

-

Chhabra, S. R., et al. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

-

Weizmann Institute of Science. (n.d.). A new route to polyamino acids containing histidine. Weizmann Institute of Science. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 10. peptide.com [peptide.com]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. reddit.com [reddit.com]

Navigating the Labyrinth of Histidine Protection: A Technical Guide to Boc-Protected Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, a seemingly simple amino acid, presents a unique and formidable set of challenges in solid-phase peptide synthesis (SPPS). Its imidazole side chain, a hub of nucleophilicity and a catalyst for racemization, necessitates a robust protection strategy to ensure the fidelity of the final peptide product. This guide provides an in-depth technical exploration of Boc-protected histidine derivatives, offering a critical analysis of their features, applications, and the comparative landscape of alternative protective groups. We will delve into the mechanistic underpinnings of common side reactions, provide field-proven insights into experimental choices, and equip the modern peptide chemist with the knowledge to navigate the complexities of histidine incorporation with confidence and precision.

The Histidine Conundrum: Why Protection is Non-Negotiable

The imidazole ring of histidine, with a pKa of approximately 6.0, exists in a delicate equilibrium between its protonated and neutral forms under physiological conditions.[1] This unique characteristic, while crucial for the biological function of many peptides and proteins, is the root of significant complications in the iterative process of SPPS.

Two primary challenges dominate the landscape of histidine chemistry in peptide synthesis:

-

Racemization: Histidine is notoriously susceptible to epimerization during the activation step of peptide coupling.[2][3][4] The lone pair of electrons on the unprotonated Nπ-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[4] This leads to the formation of a transient, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the biological activity and purity of the target peptide.[2][4]

-

Side Chain Reactions: The nucleophilic nature of the imidazole ring makes it a target for unwanted reactions.[5] During coupling, the unprotected imidazole can react with the activated carboxyl group of the incoming amino acid, leading to the formation of a transient acyl-imidazole species.[6][7] While this intermediate is typically reactive enough to be cleaved in the subsequent coupling step, it effectively scavenges the activated amino acid, necessitating the use of excess reagents to drive the desired peptide bond formation to completion.[6][7]

To circumvent these issues, the protection of the histidine imidazole side chain is an indispensable element of any successful peptide synthesis strategy.

The Boc Strategy for Histidine: A Double-Edged Sword

In the realm of Boc-based SPPS, the tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino function.[8][] A logical extension of this strategy is the use of a Boc group for the protection of the histidine side chain, leading to the commercially available derivative, Boc-His(Boc)-OH .

Key Features and Advantages of Boc-His(Boc)-OH

The primary advantage of employing Boc-His(Boc)-OH lies in its ability to significantly suppress racemization.[2][10] By protecting both the Nτ and Nπ positions of the imidazole ring (though predominantly the Nτ), the intramolecular base catalysis mechanism responsible for epimerization is effectively mitigated.[2] This leads to higher enantiomeric purity in the final peptide, a critical factor for therapeutic applications.[10]

Limitations and Considerations

The principal drawback of the Boc-His(Boc)-OH derivative is the lability of the side-chain Boc group. It is removed under the same acidic conditions used to cleave the Nα-Boc group (typically 50% TFA in DCM) during each cycle of the synthesis.[6][8] This renders the imidazole side chain unprotected for the subsequent coupling step, reintroducing the risk of side reactions. Consequently, Boc-His(Boc)-OH is most suitable for:

-

The synthesis of short peptides.[6]

-

The introduction of a histidine residue near the N-terminus of a peptide sequence.[6]